
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione
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Overview
Description
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . This compound is known for its unique structure, which includes a quinoline moiety fused with a dioxane ring. It has a density of 1.209 g/cm³ and a boiling point of 543.4°C at 760 mmHg .
Preparation Methods
The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocycles . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents . Additionally, it has applications in the pharmaceutical industry due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione can be compared with other similar compounds such as 2-Hydroxyquinoline and 4-Hydroxyquinoline . These compounds share a quinoline core but differ in their substituents and overall structure. The unique dioxane ring in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dioxanes and is characterized by a quinoline moiety. Its molecular formula is C15H17N1O4 with a molecular weight of approximately 271.27 g/mol. The structure consists of a dioxane ring fused with a quinoline derivative, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MiaPaCa-2 (pancreatic cancer).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 7.7 | Induction of apoptosis |
A549 | 11.1 | Cell cycle arrest in G0/G1 phase |
MiaPaCa-2 | 10.0 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity particularly against HCT116 cells, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger both early and late apoptosis in cancer cells. For example, in HCT116 cells, it induced a significant percentage of cells undergoing late apoptosis or necrosis .
- Cell Cycle Arrest : It was observed that treatment with the compound led to cell cycle arrest at the G0/G1 phase in multiple cell lines. This was accompanied by a decrease in cells in the S and G2/M phases .
- Inhibition of Tumor Growth : In vivo studies indicated that the compound could suppress tumor growth in murine models when administered at specific dosages .
Study 1: Antitumor Efficacy in Murine Models
In a recent study involving mice implanted with HCT116 tumors, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis within the tumor microenvironment .
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by this compound. It was found to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition correlated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Properties
CAS No. |
65162-02-9 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |
InChI Key |
FCVPVXUIZKJYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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